molecular formula C12H14O2 B14449113 2-[(4-Methoxyphenyl)methylidene]butanal CAS No. 75102-00-0

2-[(4-Methoxyphenyl)methylidene]butanal

Cat. No.: B14449113
CAS No.: 75102-00-0
M. Wt: 190.24 g/mol
InChI Key: WFWVWCYQZRJQSY-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)methylidene]butanal is an α,β-unsaturated aldehyde characterized by a butanal backbone conjugated to a 4-methoxyphenyl group via a methylidene (–CH=) linkage. This structural motif imparts unique electronic properties due to the electron-donating methoxy (–OCH₃) group, which enhances resonance stabilization and influences reactivity. Such compounds are often intermediates in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science applications.

Properties

CAS No.

75102-00-0

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methylidene]butanal

InChI

InChI=1S/C12H14O2/c1-3-10(9-13)8-11-4-6-12(14-2)7-5-11/h4-9H,3H2,1-2H3

InChI Key

WFWVWCYQZRJQSY-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC1=CC=C(C=C1)OC)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxyphenyl)methylidene]butanal typically involves the condensation of 4-methoxybenzaldehyde with butanal. This reaction is often carried out under basic conditions, using a base such as sodium hydroxide or potassium hydroxide to facilitate the aldol condensation reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenyl)methylidene]butanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: 2-[(4-Methoxyphenyl)methylidene]butanoic acid.

    Reduction: 2-[(4-Methoxyphenyl)methylidene]butanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Methoxyphenyl)methylidene]butanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)methylidene]butanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methoxy group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Aldehyde Derivatives

The methoxy group in 2-[(4-Methoxyphenyl)methylidene]butanal differentiates it from closely related aldehydes:

  • This compound’s synthesis and stability may differ due to steric and electronic factors .

Comparison with 4-Methoxyphenyl-Containing Compounds

The 4-methoxyphenyl moiety is prevalent in bioactive molecules, influencing both physicochemical properties and biological activity:

  • N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide : This amide derivative exhibits anti-inflammatory activity (IC₅₀ < 17.21 µM), suggesting that the 4-methoxyphenyl group may enhance binding to inflammatory targets .
  • Methoxychlor metabolites (e.g., mono-OH-MDDE): The 4-methoxyphenyl group in these compounds undergoes demethylation to form estrogenic metabolites, highlighting its role in metabolic activation .
  • 4-Methoxybutyrylfentanyl : The 4-methoxyphenyl group in this opioid analog likely modulates receptor affinity, demonstrating the substituent’s versatility in drug design .

Reactivity Profile

  • Electrophilic Additions : The α,β-unsaturated system is prone to nucleophilic attack, with the methoxy group directing electrophiles to specific positions.
  • Oxidation : The aldehyde group may oxidize to a carboxylic acid under strong oxidizing conditions, a property shared with simpler aldehydes like hexanal .

Material Science

The conjugated system could serve as a ligand in coordination chemistry or a building block for organic electronics, leveraging its π-conjugated framework for charge transport .

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference
This compound 4-OCH₃, –CH=, –CHO ~206.24 Conjugated aldehyde, potential PAINS
2-[Chloro(4-methylphenyl)methylene]butanal 4-CH₃, –Cl, –CH=, –CHO ~210.69 Higher lipophilicity, synthetic intermediate
N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide 4-OCH₃, –CONH–, catechol ~371.38 Anti-inflammatory (IC₅₀ < 17.21 µM)
Methoxychlor Bis(4-OCH₃), –CCl₃ ~345.48 Proestrogen, metabolized to active forms

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